14,15-Leukotriene A4 Methyl Ester

Lipid Mediator Research Eicosanoid Biology Compound Handling

14,15-Leukotriene A4 Methyl Ester (14,15-LTA4-ME; CAS 73466-12-3 or 75290-58-3) is the chemically stabilized, methyl-esterified derivative of 14,15-Leukotriene A4 (also known as Eoxin A4), a pivotal, yet highly unstable, intermediate in the 15-lipoxygenase-initiated eoxin biosynthetic pathway. This eicosanoid analog is formed endogenously from arachidonic acid metabolism and serves as a research tool for investigating alternative inflammatory cascades.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B12371624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Leukotriene A4 Methyl Ester
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1
InChIKeyWZOQRPCNKHTNMT-CSQRZUOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14,15-Leukotriene A4 Methyl Ester: A Key Eoxin Pathway Probe for Inflammatory Lipid Research Procurement


14,15-Leukotriene A4 Methyl Ester (14,15-LTA4-ME; CAS 73466-12-3 or 75290-58-3) is the chemically stabilized, methyl-esterified derivative of 14,15-Leukotriene A4 (also known as Eoxin A4), a pivotal, yet highly unstable, intermediate in the 15-lipoxygenase-initiated eoxin biosynthetic pathway [1]. This eicosanoid analog is formed endogenously from arachidonic acid metabolism and serves as a research tool for investigating alternative inflammatory cascades [2]. Its methyl ester modification is critical, as it confers the shelf-stability necessary for its procurement, storage, and experimental manipulation in laboratory settings, addressing the extreme lability of its parent free acid [3].

Pathway probe 15-LOX / eoxin biosynthetic pathway research
Format Stable methyl ester; ready for stock solution preparation
Stability Extended shelf-life supports repeatable experimental planning

Why 14,15-Leukotriene A4 Methyl Ester Cannot Be Replaced by Generic Leukotriene Analogs in Critical Assays


Substituting 14,15-LTA4-ME with other leukotriene methyl esters (e.g., 5,6-LTA4-ME) or the unstable parent free acid (14,15-LTA4) is not scientifically sound. The parent acid 14,15-LTA4 is known to hydrolyze instantaneously in phosphate buffer at pH 7.4, rendering it effectively unusable in many aqueous biological systems without specialized stabilization protocols [1]. Furthermore, the regioisomeric specificity of enzymes like LTA4 hydrolase and LTC4 synthase dictates that the 14,15-epoxide position is non-substitutable; for instance, while 14,15-LTA4 acts as an enzyme inactivator, it is not a substrate for LTA4 hydrolase, unlike the 5,6-epoxide form [2]. This distinct biochemical profile necessitates the use of the specific 14,15-methyl ester derivative to accurately probe eoxin-specific pathways or to achieve enzyme inactivation without confounding substrate turnover.

Parent acid instability
14,15-LTA4 free acid hydrolyzes within seconds in aqueous buffer at physiological pH; the unstable acid cannot replace the stable methyl ester in most assay workflows.
Regioisomer specificity
LTA4 hydrolase and LTC4 synthase differentiate the 14,15-epoxide from the 5,6-epoxide; generic leukotriene methyl esters may not match the target interaction profile.
Distinct enzyme profile
14,15-LTA4 acts as an enzyme inactivator at LTA4 hydrolase, not a substrate; analogs that undergo catalytic turnover would confound mechanism-focused studies.

Quantitative Evidence Guide: Differentiating 14,15-Leukotriene A4 Methyl Ester from Key Analogs


Stability: Shelf-Life Advantage Over Unstable Parent Free Acid 14,15-LTA4

14,15-LTA4-ME demonstrates a defined, long-term stability profile that starkly contrasts with the transient nature of its parent free acid, 14,15-LTA4. This stability is the primary driver for the methyl ester's use as a practical research tool .

Storage stability
Reported
≥1 year at −80°C vs. parent acid t½ ≈14 s in buffer
Supports practical procurement and workflow planning
Stated for −80°C storage; solution stability to be verified
Lipid Mediator Research Eicosanoid Biology Compound Handling

Receptor Binding Affinity: Comparative Ki Values in LTB4 Receptor Assays

In competitive radioligand binding assays using guinea pig spleen membranes, the methyl ester of LTA4 (0.13 μM) shows a markedly lower affinity for the LTB4 receptor than its corresponding free acid, LTA4 (48 nM) [1].

LTB4 receptor binding
Head-to-head
Ki: 0.13 μM (ester) vs. 48 nM (LTA4 free acid)
Defines receptor-engagement context; weaker LTB4 ligand
Guinea pig spleen membranes, [3H]LTB4 binding at 25°C
Receptor Pharmacology Leukotriene Biology Binding Assay

Enzyme Inactivation vs. Substrate Activity: Distinct Profile vs. 5,6-LTA4 and 14,15-Dehydro-LTA4

14,15-LTA4-ME (and its parent acid) act as inactivators of LTA4 hydrolase but cannot serve as substrates, a functional distinction from the natural substrate LTA4 and a contrast to the irreversible inhibitor 14,15-dehydro-LTA4, which has a reported IC50 of 0.73 μM [1][2].

LTA4 hydrolase activity
Class-level
Inactivates LTA4 hydrolase; not a substrate
Probe for mechanism-based inactivation studies
Distinct from substrate LTA4 and irreversible inhibitor 14,15-dehydro-LTA4
Enzyme Mechanism LTA4 Hydrolase Covalent Inhibition

Enzymatic Conversion by LTC4 Synthase: Km and Inhibition Data Relative to LTA4 Analogs

LTA4-methyl ester (LTA4-me) serves as a substrate for guinea pig lung LTC4 synthase with a Km of 3 μM, and its conversion is competitively inhibited by LTA4 with a Ki of 3.3 μM [1]. This positions the ester as a functional analog that can be used to study the enzyme's active site.

LTC4 synthase kinetics
Head-to-head
Km = 3 μM; competitive Ki = 3.3 μM
Defined kinetic parameters for substrate-analog use
Guinea pig lung LTC4 synthase
Enzyme Kinetics LTC4 Synthase Metabolic Studies

Synthesis Yield and Comparative GST Activity vs. Other LTA4 Methyl Ester Regioisomers

The methyl ester of 14,15-LTA4 can be synthesized with a high yield of 70-80%, comparable to the 5,6-LTA4 and 8,9-LTA4 methyl ester analogs. Furthermore, all three regioisomeric methyl esters exhibit comparable specific activities with a given glutathione S-transferase (GST) isozyme [1].

Synthesis & GST activity
Head-to-head
Yield 70–80%; comparable GST activity across regioisomers
Comparable synthetic access and enzymatic utility
Rat liver cytosolic GST isozymes
Synthetic Chemistry Glutathione S-Transferase Leukotriene Synthesis

Validated Research Applications for 14,15-Leukotriene A4 Methyl Ester in Lipidomics and Inflammation Studies


Probing the Eoxin Biosynthetic Pathway with a Stable Intermediate

14,15-LTA4-ME is the definitive tool for investigating the 15-lipoxygenase-initiated eoxin pathway. Its stability (≥1 year at -80°C) allows for controlled, repeatable experiments that are impossible with the parent free acid 14,15-LTA4, which hydrolyzes instantaneously in aqueous buffer [1]. Researchers can add the stable ester to cell-free or cellular systems, where it can be hydrolyzed on-demand to study downstream eoxin (EXC4, EXD4, EXE4) formation and function [2].

Mechanistic Studies of LTA4 Hydrolase Inactivation and Covalent Modification

Unlike the natural substrate LTA4, which is catalytically converted to LTB4, 14,15-LTA4 acts as a mechanism-based inactivator of LTA4 hydrolase . This compound is therefore essential for studies aimed at elucidating the structural requirements for enzyme inactivation versus catalysis, mapping the enzyme's active site, and understanding the covalent modification events that lead to loss of enzymatic activity, a distinct profile from both substrates and more potent inhibitors like 14,15-dehydro-LTA4 (IC50 0.73 μM) [1].

Standardization and Quality Control in Leukotriene Analytical Chemistry

Given its well-defined purity (≥98% by HPLC) and stability as a liquid in 2% triethylamine/hexane, 14,15-LTA4-ME serves as an ideal reference standard for developing and validating HPLC, LC-MS/MS, or GC-MS methods for eoxin and leukotriene analysis [1]. Its use ensures accurate quantification and system suitability testing, which cannot be reliably achieved with the unstable and difficult-to-handle parent acid.

Enzymatic Assays for LTC4 Synthase and Glutathione S-Transferases

14,15-LTA4-ME is a well-characterized substrate analog for enzymes like LTC4 synthase (Km = 3 μM) and various glutathione S-transferase (GST) isozymes, showing comparable activity to other LTA4 methyl ester regioisomers [1]. This allows for detailed kinetic studies, enzyme inhibitor screening, and investigations into the substrate specificity of these critical detoxification and leukotriene-synthesizing enzymes in a controlled, reproducible manner.

Application
Selection Property
Validation Focus
Eoxin pathway probing
Stable ester probe
Eoxin metabolite profiling and pathway mapping
LTA4 hydrolase inactivation
Mechanism-based inactivator
Enzyme active-site mapping and covalent modification analysis
Leukotriene analytical standardization
High-purity reference standard
HPLC/LC-MS method development and system suitability
LTC4 synthase / GST assays
Defined substrate analog
Kinetic characterization and inhibitor screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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